(Acetyloxymethyl-butyl-methylsilyl)methyl acetate
Description
(Acetyloxymethyl-butyl-methylsilyl)methyl acetate: is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of both acetate and silyl groups, which contribute to its reactivity and versatility in various chemical processes .
Properties
CAS No. |
2917-58-0 |
|---|---|
Molecular Formula |
C11H22O4Si |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
(acetyloxymethyl-butyl-methylsilyl)methyl acetate |
InChI |
InChI=1S/C11H22O4Si/c1-5-6-7-16(4,8-14-10(2)12)9-15-11(3)13/h5-9H2,1-4H3 |
InChI Key |
WQPMICQNBMPWQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Acetyloxymethyl-butyl-methylsilyl)methyl acetate typically involves the reaction of butyl-methylsilyl chloride with acetyloxymethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced using lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in anhydrous conditions
Major Products:
Hydrolysis: Acetic acid and silyl alcohol.
Reduction: Corresponding alcohol.
Substitution: New organosilicon compounds
Scientific Research Applications
Chemistry: In chemistry, (Acetyloxymethyl-butyl-methylsilyl)methyl acetate is used as a precursor for the synthesis of various organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents .
Industry: Industrially, (Acetyloxymethyl-butyl-methylsilyl)methyl acetate is used in the production of specialty coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these products .
Mechanism of Action
The mechanism of action of (Acetyloxymethyl-butyl-methylsilyl)methyl acetate involves its ability to undergo hydrolysis and form reactive intermediates. These intermediates can interact with various molecular targets, leading to the formation of stable complexes. The silyl group plays a crucial role in stabilizing these intermediates and facilitating their interactions with target molecules .
Comparison with Similar Compounds
Tertiary butyl esters: These compounds share similar ester functional groups but differ in their silyl group composition.
Methoxysilyl compounds: These compounds have methoxy groups instead of acetate groups, leading to different reactivity and applications.
Uniqueness: What sets (Acetyloxymethyl-butyl-methylsilyl)methyl acetate apart is its combination of acetate and silyl groups, which provides a unique balance of reactivity and stability. This makes it particularly valuable in applications requiring both properties .
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